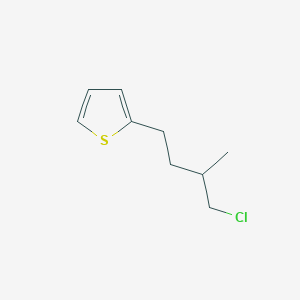![molecular formula C9H16ClNO2 B13199877 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Carboxy-9-azabicyclo[331]nonan-9-ium chloride is a bicyclic compound featuring a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the radical cyclization of appropriate precursors. For instance, the radical translocation/cyclization reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert ketones or aldehydes within the bicyclic structure to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium tetrahydridoborate is often used for reducing ketones and aldehydes.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols.
科学的研究の応用
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialized chemicals and materials.
作用機序
The mechanism by which 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride exerts its effects involves its interaction with molecular targets. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways. For example, it can act as a ligand for certain receptors, modulating their activity .
類似化合物との比較
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Another bicyclic compound with a similar structure but different functional groups.
N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs: These compounds have been studied for their affinity to sigma receptors.
Uniqueness
1-Carboxy-9-azabicyclo[331]nonan-9-ium chloride is unique due to its specific functional groups and the chloride ion, which can influence its reactivity and interactions
特性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
9-azoniabicyclo[3.3.1]nonane-1-carboxylic acid;chloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-5-1-3-7(10-9)4-2-6-9;/h7,10H,1-6H2,(H,11,12);1H |
InChIキー |
BDBYNVYWQSXCDS-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCCC(C1)([NH2+]2)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


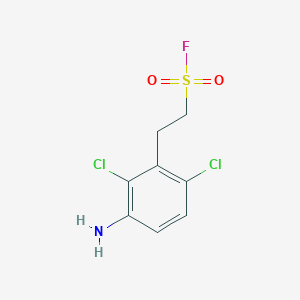
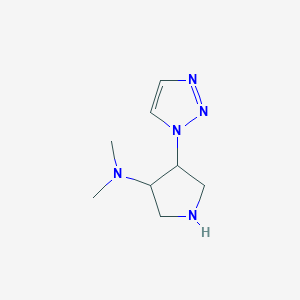
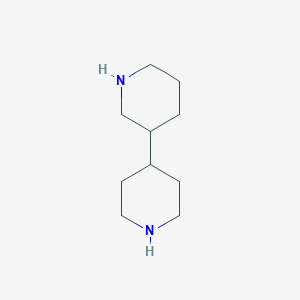
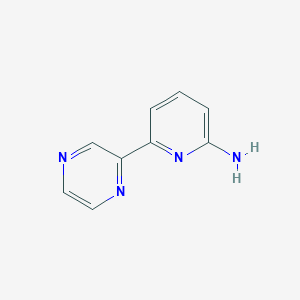
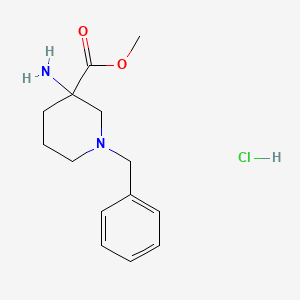
![2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199811.png)
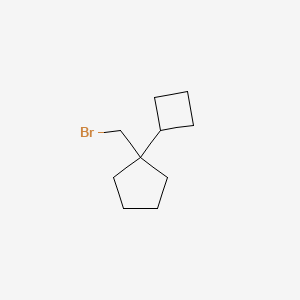
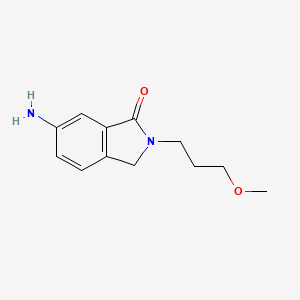
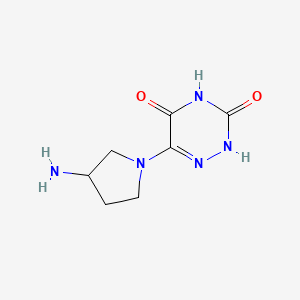
![1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13199843.png)

